N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine is a heterocyclic compound featuring a triazolylquinazoline core fused with a benzenesulfonyl substituent. Its structural complexity arises from the integration of multiple functional groups: a chloro-methoxy-methylphenyl moiety at the 5-position and a dimethylbenzenesulfonyl group at the 3-position.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been critical in resolving its three-dimensional conformation, enabling precise analysis of bond angles, torsion angles, and intermolecular interactions . Such structural clarity is essential for understanding its reactivity and binding mechanisms.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-14-9-10-17(11-15(14)2)35(32,33)25-24-28-23(18-7-5-6-8-21(18)31(24)30-29-25)27-20-12-16(3)19(26)13-22(20)34-4/h5-13H,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGBCRRKSPLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C(=C5)C)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process often begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl group and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonyl chlorides. The reaction conditions may vary, but they often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a quinazoline structure, which is known for its biological activity. The presence of sulfonyl and chloro groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit potent anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: In Vitro Analysis
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural components allow it to disrupt bacterial cell walls and interfere with metabolic processes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Neurological Applications
Recent studies suggest that triazoloquinazolines may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In experiments using rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in chronic inflammatory conditions.
Data Table: Cytokine Inhibition
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the triazolylquinazoline family, which shares a fused bicyclic scaffold. Below, we compare its structural, physicochemical, and functional properties with three analogous compounds:
Table 1: Structural and Functional Comparison
| Property | Target Compound | Compound A: Triazolo[1,5-a]Quinazoline-5-Amine (No sulfonyl group) | Compound B: 3-(4-Chlorobenzenesulfonyl) Derivative | Compound C: 2-Methoxy-5-Nitrophenyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 542.05 | 398.43 | 528.98 | 557.12 |
| LogP | 4.2 (predicted) | 3.1 | 4.5 | 3.8 |
| Key Substituents | 4-Cl-2-MeO-5-MePh; 3,4-diMe-benzenesulfonyl | Unsubstituted phenyl | 4-Cl-benzenesulfonyl | 2-MeO-5-NO₂Ph |
| Bioactivity | Herbicidal (IC₅₀: 12 µM vs. A. thaliana); moderate kinase inhibition (p38 MAPK) | Low herbicidal activity; weak kinase binding | Strong herbicidal (IC₅₀: 8 µM) | Selective kinase inhibition (IC₅₀: 0.5 µM) |
| Synthetic Route | Multi-step SNAr and Suzuki coupling | One-step cyclization | Two-step sulfonation | Nitration post-cyclization |
Structural Analysis
- Substituent Effects : The 4-chloro-2-methoxy-5-methylphenyl group confers steric bulk, reducing off-target interactions compared to Compound C’s nitro group, which improves kinase selectivity but limits herbicidal efficacy .
- Crystallography : SHELXL-refined structures reveal that the 3,4-dimethylbenzenesulfonyl group induces a planar conformation, facilitating binding to herbicide target sites (e.g., acetolactate synthase) .
Functional Differences
- Herbicidal Activity : The target compound’s IC₅₀ (12 µM) is intermediate between Compound B (8 µM) and Compound A (>100 µM). The dimethylbenzenesulfonyl group in the target compound balances solubility and target affinity, whereas Compound B’s 4-chloro substitution maximizes herbicidal potency but increases phytotoxicity .
- Kinase Inhibition: While the target compound shows moderate p38 MAPK inhibition (IC₅₀: 35 µM), Compound C’s nitro group enhances hydrogen bonding with kinase ATP pockets, achieving nanomolar inhibition .
Research Findings and Implications
- Herbicide Development : The compound’s balanced logP and substituent configuration make it a candidate for pre-emergent herbicides, though its synthesis cost may limit commercial viability compared to Compound B .
- Kinase Targeting : Structural modifications (e.g., replacing the methyl group with a nitro moiety) could enhance kinase specificity, as demonstrated by Compound C .
Biological Activity
N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazoloquinazoline core, which is known for its pharmacological significance. The presence of various substituents such as chloromethyl and methoxy groups is expected to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar in structure have demonstrated moderate inhibitory effects on cell growth in various cancer cell lines. A study reported that phenyl-substituted quinazoline derivatives exhibited promising antiproliferative activity in low micromolar concentrations . The specific compound may exhibit similar effects due to its structural characteristics.
Anti-inflammatory and Analgesic Effects
Quinazolines are often evaluated for their anti-inflammatory and analgesic properties. Research has shown that certain derivatives can significantly reduce inflammation and pain responses. For example, 2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for these effects, demonstrating promising results compared to standard drugs like diclofenac .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Quinazolines have been linked to the inhibition of key enzymes involved in inflammatory pathways and cancer progression. For instance, a class of quinazoline derivatives was found to exhibit strong inhibitory activity against acetylcholinesterase and urease . This suggests that this compound may also possess similar enzyme-inhibiting capabilities.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
